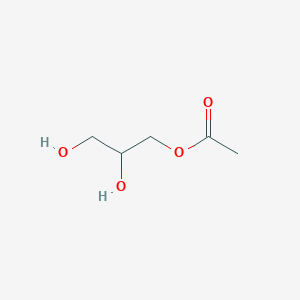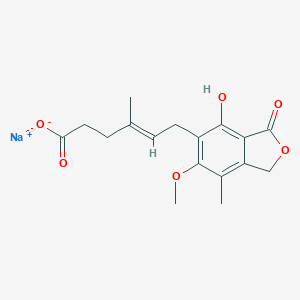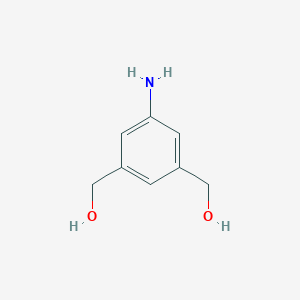
5-氨基-1,3-二羟甲基苯
描述
Synthesis Analysis
The synthesis of derivatives similar to 5-Amino-1,3-dihydroxymethylbenzene involves multi-step chemical processes. A closely related compound, 5′-amino-2,4-dihydroxy-4″-methyl-1,1′:3′,1″-terphenyl-4′,6-dicarbonitrile, shows the complexity of synthesizing amino-dihydroxy derivatives. The synthesis often requires specific conditions and starting materials to introduce the desired functional groups accurately (Verma, Quraishi, & Singh, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Amino-1,3-dihydroxymethylbenzene can be elucidated through techniques like X-ray diffraction, providing insights into the arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules. For example, the study on 1-(bromomethyl)-3,5-dimethoxybenzene provided detailed structural characterization using spectroscopic techniques (Saeed et al., 2024).
Chemical Reactions and Properties
Compounds with similar structural features exhibit varied chemical behaviors depending on their functional groups and molecular configuration. For instance, fluorinated polyimides based on derivatives of benzene show remarkable thermal stability and low moisture absorption, which are critical properties for materials science applications (Yang & Hsiao, 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and density, of compounds like 5-Amino-1,3-dihydroxymethylbenzene, are influenced by their molecular structure. These properties are essential for determining the compound's practical applications and handling requirements. For example, the solubility and thermal behavior of synthesized polymers provide insight into their potential use in various industrial applications (Yang & Hsiao, 2004).
Chemical Properties Analysis
The chemical properties of amino-dihydroxybenzene derivatives are largely determined by the presence of functional groups such as amino and hydroxyl groups. These groups can participate in a range of chemical reactions, offering a pathway to synthesize a variety of chemical compounds. The reactivity towards different reagents and conditions can lead to the formation of complex molecules with diverse applications (Verma, Quraishi, & Singh, 2015).
科学研究应用
1. Aminoacyl-tRNA Synthetase Inhibitors
- Application Summary: The compound is used in the synthesis of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues, which are designed as Aminoacyl-tRNA Synthetase inhibitors .
- Methods of Application: A series of six amino acids were coupled to the purine-like 7-amino-5-hydroxymethylbenzimidazole nucleoside analogue following an optimized synthetic pathway .
- Results: Upon the evaluation of the inhibitory potency of the newly obtained analogues, nanomolar inhibitory activities were noted for the leucine and isoleucine analogues targeting class I aaRS enzymes .
2. Urease Inhibitory Activity
- Application Summary: The compound is used in the synthesis of novel 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which are evaluated for their urease inhibitor activities .
- Methods of Application: The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
- Results: Comparison between the urease inhibitory activity of compounds with the IC 50 of (2.85–5.83 µM) and thiourea and hydroxyurea as standards inhibitors with the IC 50 of (22.00 and 100.00 µM, respectively) proved the high activity of the synthesized compounds against the mentioned enzyme .
安全和危害
When handling “5-Amino-1,3-dihydroxymethylbenzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Relevant Papers
A paper titled “Synthesis and characterization of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one as an energetic material” discusses the synthesis of a related compound, providing insight into potential synthetic routes for similar compounds .
属性
IUPAC Name |
[3-amino-5-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRLJOVKGWVBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3-dihydroxymethylbenzene | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



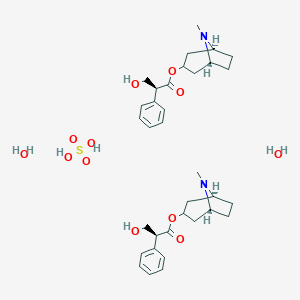
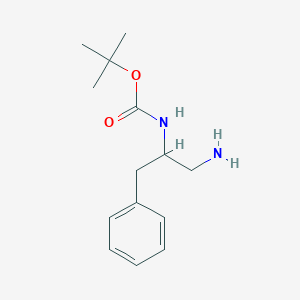
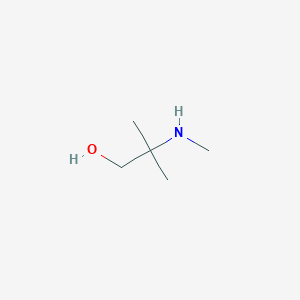

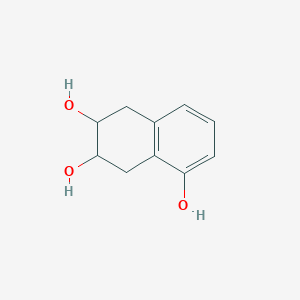
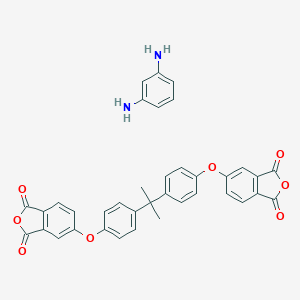


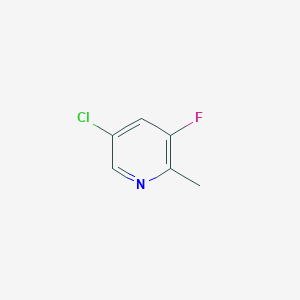
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)
